Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate: A Technical Guide for Advanced Research
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate: A Technical Guide for Advanced Research
CAS Number: 1638759-63-3
Abstract
This technical guide provides an in-depth exploration of methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate, a halogenated indole derivative of significant interest in contemporary drug discovery and medicinal chemistry. The strategic placement of bromine and fluorine atoms on the indole scaffold imparts unique physicochemical properties that are increasingly leveraged in the design of targeted therapeutics. This document will detail the compound's key characteristics, outline a robust synthetic methodology rooted in established organic chemistry principles, and explore its current and potential applications, with a particular focus on its role as a scaffold for kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical entity.
Introduction: The Strategic Importance of Halogenated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of biological activities. The introduction of halogens, such as bromine and fluorine, onto the indole ring is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[2] Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability, while bromine can serve as a reactive handle for further chemical modifications or contribute to binding interactions.[2]
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate is a prime example of a strategically halogenated indole. The substituents on the benzene portion of the indole ring, coupled with the methyl carboxylate at the 3-position, create a molecule with a distinct electronic and steric profile, making it a valuable building block for the synthesis of complex molecular architectures.
Physicochemical Properties and Structural Data
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1638759-63-3 | [3][4] |
| Molecular Formula | C₁₀H₇BrFNO₂ | [3][4] |
| Molecular Weight | 272.07 g/mol | [4] |
| Appearance | Solid (predicted) | General knowledge |
| Purity | Typically ≥97% | [4] |
| SMILES | COC(=O)C1=CNC2=CC(F)=C(Br)C=C21 | [3][4] |
| InChI | InChI=1S/C10H7BrFNO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3 | [3] |
Synthesis and Mechanistic Considerations
The conceptual workflow for the synthesis is outlined below:
Caption: Proposed Leimgruber-Batcho synthesis workflow.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 5-Bromo-6-fluoro-1H-indole
This initial step involves the formation of an enamine from 4-bromo-5-fluoro-2-nitrotoluene, followed by a reductive cyclization. This method is advantageous as it avoids the often harsh acidic conditions of the Fischer indole synthesis.[5]
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Enamine Formation: A mixture of 4-bromo-5-fluoro-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a catalytic amount of pyrrolidine is heated. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Reductive Cyclization: The crude enamine is then subjected to reductive conditions. A common and effective method involves the use of iron powder in acetic acid, heated to reflux.[5] Alternatively, catalytic hydrogenation (e.g., H₂ over Palladium on carbon) can be employed.
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Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered to remove the iron catalyst, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 5-bromo-6-fluoro-1H-indole.
Step 2: Synthesis of Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate
The final step is the introduction of the methyl carboxylate group at the C3 position of the indole ring.
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Reaction Setup: The purified 5-bromo-6-fluoro-1H-indole is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), and cooled in an ice bath.
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Deprotonation: A strong base, such as methylmagnesium bromide (MeMgBr) or sodium hydride (NaH), is added to deprotonate the indole nitrogen.
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Carboxylation: Methyl chloroformate is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
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Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent like ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate, is purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not publicly available, we can predict the key features based on the analysis of similar indole structures.[7]
¹H NMR (Proton Nuclear Magnetic Resonance):
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Indole NH: A broad singlet is expected in the downfield region (δ 8.0-8.5 ppm).
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Aromatic Protons: The protons on the benzene ring will appear as doublets or doublets of doublets, with coupling constants characteristic of their positions relative to the fluorine atom.
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C2-H: A singlet or a narrow triplet (due to long-range coupling) is anticipated for the proton at the C2 position of the indole ring.
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Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group will be observed, typically around δ 3.8-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: The ester carbonyl carbon will resonate at the most downfield position (δ ~165 ppm).
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Aromatic Carbons: The signals for the carbons of the benzene ring will be split due to coupling with the fluorine atom (C-F coupling). The carbon directly bonded to fluorine will show a large coupling constant.
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Indole Pyrrole Ring Carbons: The carbons of the pyrrole ring will appear in the characteristic region for indole systems.
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Methyl Carbon: The methyl carbon of the ester group will give a signal in the upfield region (δ ~50-55 ppm).
Mass Spectrometry (MS):
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The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be expected at m/z 271 and 273.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated indoles, such as methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate, are highly valued as intermediates and core structures in the development of novel therapeutic agents.
Kinase Inhibitors
A significant area of application for functionalized indoles is in the design of protein kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[8] The indole scaffold can mimic the adenine region of ATP, the natural substrate for kinases, allowing indole-based molecules to act as competitive inhibitors. The 5-bromo-6-fluoro substitution pattern can enhance binding affinity and selectivity for specific kinase targets.
The general mechanism of action for an indole-based kinase inhibitor is depicted below:
Caption: Competitive inhibition of a kinase by an indole derivative.
Other Therapeutic Areas
Beyond oncology, indole derivatives have shown promise in a variety of other therapeutic areas, including:
-
Antiviral Agents: The indole nucleus is present in several antiviral drugs, and novel derivatives are continuously being explored for their ability to inhibit viral replication.[1]
-
Central Nervous System (CNS) Disorders: The structural similarity of indole to neurotransmitters like serotonin has led to the development of indole-based drugs for depression, anxiety, and other CNS conditions.
-
Anti-inflammatory and Antimicrobial Agents: The versatile indole scaffold has also been utilized to develop compounds with potent anti-inflammatory and antimicrobial properties.
The 5-bromo-6-fluoro substitution pattern of the title compound provides a unique starting point for the synthesis of libraries of novel compounds to be screened for a wide range of biological activities. The bromine atom, in particular, can be readily displaced or used in cross-coupling reactions to introduce further diversity.
Conclusion
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate is a highly functionalized and synthetically accessible building block with significant potential in drug discovery and development. Its unique halogenation pattern provides a valuable tool for medicinal chemists to fine-tune the properties of lead compounds. The synthetic strategies and potential applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this versatile molecule. As the demand for novel and effective therapeutics continues to grow, the importance of strategically designed building blocks like methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate will undoubtedly increase.
References
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Hughes, D. L. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. PubMed. Retrieved from [Link]
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Krasavin, M. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. Retrieved from [Link]
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Part III (Fischer indole synthesis). (2018, December 18). YouTube. Retrieved from [Link]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
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ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
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